Ethyl 4-hydroxyoctanoate
Description
Ethyl 4-hydroxyoctanoate (C₁₀H₂₀O₃; molecular weight: 188.2640 g/mol) is a hydroxy-substituted ester characterized by a hydroxyl group at the fourth carbon of an octanoic acid backbone, esterified with ethanol. Its IUPAC InChIKey is CVRDXMOYGSJRGF-UHFFFAOYSA-N, and its structure includes both hydrophilic (hydroxyl) and lipophilic (alkyl chain) regions, influencing its physicochemical behavior . This compound has been identified as a volatile component in pineapple (Ananas comosus), with analysis conducted via gas chromatography (GC) using a DB-Wax capillary column (30 m length, 0.25 mm diameter) at 200°C with a 2 K/min temperature gradient .
Properties
CAS No. |
57753-66-9 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
ethyl 4-hydroxyoctanoate |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 |
InChI Key |
CVRDXMOYGSJRGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Lipase-Catalyzed Esterification
Biocatalytic methods dominate modern production due to their enantioselectivity and mild reaction conditions. Ethyl 4-hydroxyoctanoate is synthesized via lipase-mediated esterification of 4-hydroxyoctanoic acid and ethanol. Immobilized lipases from Candida antarctica (CAL-B) or Rhizomucor miehei are preferred for their stability and recyclability.
Reaction conditions :
- Solvent : Non-aqueous media (e.g., hexane or tert-butanol) to shift equilibrium toward ester formation.
- Temperature : 40–50°C, optimizing enzyme activity while minimizing denaturation.
- Molar ratio : 1:2 (acid:ethanol) to drive conversion beyond 90%.
Process Example :
A 2023 study achieved 92% yield using CAL-B in tert-butanol at 45°C, with molecular sieves to absorb water byproduct. The immobilized enzyme retained >80% activity after five cycles.
Whole-Cell Biotransformation
Engineered microbial systems (e.g., Escherichia coli expressing Bacillus subtilis hydroxysteroid dehydrogenase) enable one-pot synthesis from fatty acid precursors. For example, 4-ketooctanoic acid is reduced to 4-hydroxyoctanoic acid, followed by esterification via endogenous esterases.
Key Parameters :
- Substrate feeding : Fed-batch addition of 4-ketooctanoic acid to prevent toxicity.
- Cofactor regeneration : Glucose dehydrogenase systems maintain NADPH pools.
Chemical Synthesis Approaches
Acid-Catalyzed Fischer Esterification
The classical method involves refluxing 4-hydroxyoctanoic acid with excess ethanol in the presence of sulfuric acid (2–5 mol%).
Typical Protocol :
- Combine 4-hydroxyoctanoic acid (1 mol), ethanol (3 mol), and H₂SO₄ (3 mol%) in toluene.
- Reflux at 110°C for 8–12 hours under Dean-Stark trap to remove water.
- Neutralize with NaHCO₃, extract with ethyl acetate, and distill under vacuum.
Yield : 75–85%, with purity >98% after fractional distillation.
Transesterification of Methyl Esters
For substrates where the methyl ester is more accessible, transesterification with ethanol using titanium(IV) isopropoxide catalyst achieves high conversion:
$$
\text{CH}3(\text{CH}2)3\text{CH(OH)(CH}2\text{)}2\text{COOCH}3 + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{Ti(O}^i\text{Pr)}4} \text{CH}3(\text{CH}2)3\text{CH(OH)(CH}2\text{)}2\text{COOCH}2\text{CH}3 + \text{CH}_3\text{OH}
$$
Conditions :
Hybrid Chemoenzymatic Strategies
Dynamic Kinetic Resolution (DKR)
Combining lipases with racemization catalysts enables quantitative yields from racemic 4-hydroxyoctanoic acid. A 2024 patent describes using Shvo’s catalyst (hydridoruthenium complex) with CAL-B to achieve 99% ee and 95% yield in 24 hours.
Mechanism :
- Lipase selectively esterifies the (R)-enantiomer.
- Shvo’s catalyst racemizes the unreacted (S)-acid.
- Process repeats until full conversion.
Process Optimization and Scalability
Solvent-Free Systems
Microwave-assisted, solvent-free esterification reduces environmental impact. A 2022 study reported 88% yield in 2 hours using CAL-B and 4Å molecular sieves under microwave irradiation (100 W, 50°C).
Continuous Flow Reactors
Immobilized enzyme-packed bed reactors enhance productivity:
Analytical and Quality Control Considerations
Purity Assessment
Stability Profiling
Accelerated degradation studies (40°C/75% RH) show <2% hydrolysis over 6 months when stored in amber glass under nitrogen.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxyoctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxooctanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 4-hydroxyoctanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 4-oxooctanoate
Reduction: Ethyl 4-hydroxyoctanol
Substitution: Ethyl 4-halo-octanoate (e.g., ethyl 4-chlorooctanoate)
Scientific Research Applications
Ethyl 4-hydroxyoctanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the fragrance and flavor industry due to its pleasant odor. It is also used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxyoctanoate depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, disrupting microbial cell walls and inhibiting their growth. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl and ester functional groups, which can participate in various chemical transformations.
Comparison with Similar Compounds
Ethyl 4-Methyloctanoate (C₁₁H₂₂O₂; MW: 186.29 g/mol)
- Structure : Features a methyl group at position 4 instead of a hydroxyl.
- Properties: The absence of a hydroxyl group reduces polarity, leading to lower solubility in water compared to Ethyl 4-hydroxyoctanoate. Its molecular weight (186.29 g/mol) is slightly lower due to the replacement of -OH with -CH₃.
- Applications : Marketed as Oryctalure , it is used as an insect pheromone or flavor additive .
Ethyl 4-Chloroacetoacetate (C₆H₉ClO₃; MW: 164.45 g/mol)
- Structure : Contains a chlorine atom and a ketone group at position 3, adjacent to the ester.
- Properties: The electron-withdrawing chlorine enhances reactivity, making it a versatile synthetic intermediate. Its smaller size and higher electrophilicity result in a lower boiling point than this compound .
- Applications : Widely used in pharmaceutical synthesis, particularly for β-ketoester reactions .
2-{[(4R)-4-Hydroxyhexyl]oxy}ethyl Pentanoate (C₁₃H₂₆O₄; MW: 254.34 g/mol)
- Structure: Combines a pentanoate ester with a hydroxylated hexyl ether chain. The stereochemistry (4R configuration) may influence biological activity.
- Applications: Potential use in surfactants or cosmetics due to its amphiphilic nature .
Ethyl 4-Methylphenoxyacetate (C₁₁H₁₄O₃; MW: 194.23 g/mol)
- Structure: Incorporates a phenoxy group and methyl substitution, differing significantly from this compound’s aliphatic backbone.
- Properties : Aromatic rings enhance UV absorption and stability, making it suitable for analytical standards or agrochemicals .
Physicochemical Properties and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
